Enantiomeric Configuration Control
The (S)-enantiomer of 2-methylthiomorpholine 1,1-dioxide (CAS 2043769-77-1) is accessible via organocatalytic enantioselective synthesis that yields the C2-substituted thiomorpholine 1,1-dioxide scaffold with high enantiomeric excess (% ee), although the exact % ee is not publicly reported for this specific substrate in the general methodology paper. The racemic mixture (CAS 148761-51-7) and the (R)-enantiomer (CAS 2043769-70-4) represent alternative configurational states [1]. Use of the (S)-enantiomer guarantees a single stereoisomer for downstream chiral drug synthesis, whereas racemic mixtures introduce 50% of the undesired enantiomer, potentially requiring chiral resolution steps that increase cost and reduce overall yield [1].
| Evidence Dimension | Stereochemical purity and synthetic utility for chiral API synthesis |
|---|---|
| Target Compound Data | Single enantiomer, (S)-configuration at C2 (CAS 2043769-77-1) |
| Comparator Or Baseline | Racemate: CAS 148761-51-7; (R)-enantiomer: CAS 2043769-70-4 |
| Quantified Difference | Qualitative: (S)-enantiomer provides definitive stereochemistry; racemate contains 50% undesired enantiomer. Exact % ee not published for this specific substrate but general methodology achieves high % ee for 2-substituted thiomorpholine 1,1-dioxides [1]. |
| Conditions | Organocatalytic enantioselective chlorination of aldehydes followed by cyclization and oxidation; stereochemistry controlled by choice of (2S,5S)- or (2R,5R)-diphenylpyrrolidine catalyst [1]. |
Why This Matters
Procurement of the defined (S)-enantiomer eliminates the need for costly and time-consuming chiral separation, ensuring batch-to-batch stereochemical consistency critical for reproducible SAR and regulatory compliance in pharmaceutical development [1].
- [1] Fadeyi, O. O.; Hotha, S. K.; Crosat, S. et al. A general, enantioselective synthesis of 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides. Tetrahedron Letters 2019, 60, 151156. View Source
